molecular formula C19H19ClN2O3 B3537860 methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

Cat. No.: B3537860
M. Wt: 358.8 g/mol
InChI Key: DPYFPVDOCCROID-UHFFFAOYSA-N
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Description

Methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a chloropropanoyl group and a benzobbenzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

  • Formation of the benzobbenzazepine core : This step involves the cyclization of appropriate precursors under controlled conditions.
  • Introduction of the chloropropanoyl group : This is achieved by reacting the benzobbenzazepine core with 3-chloropropionyl chloride in the presence of a base such as triethylamine.
  • Carbamoylation : The final step involves the reaction of the intermediate with methyl isocyanate to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur at the chloropropanoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or neutral conditions.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of azides or other substituted derivatives.

Scientific Research Applications

Methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has several scientific research applications:

  • Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored for its potential therapeutic effects in treating various diseases.
  • Industry : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Ethacizine : A related compound with a similar core structure but different functional groups.
  • Carbamazepine : Another dibenzoazepine derivative with distinct pharmacological properties.
  • Imipramine : A tricyclic antidepressant with a similar structural framework.

Uniqueness: Methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-19(24)21-15-9-8-14-7-6-13-4-2-3-5-16(13)22(17(14)12-15)18(23)10-11-20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYFPVDOCCROID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCCl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
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methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Reactant of Route 6
methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

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